molecular formula C9H8BrFO B13485412 2-[(4-Bromo-2-fluorophenyl)methyl]oxirane

2-[(4-Bromo-2-fluorophenyl)methyl]oxirane

Cat. No.: B13485412
M. Wt: 231.06 g/mol
InChI Key: FBVHXMLAVOTGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromo-2-fluorophenyl)methyl]oxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a benzene ring substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-2-fluorophenyl)methyl]oxirane typically involves the reaction of 4-bromo-2-fluorobenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale epoxidation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-2-fluorophenyl)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-Bromo-2-fluorophenyl)methyl]oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-2-fluorophenyl)methyl]oxirane primarily involves its reactivity towards nucleophiles. The strained oxirane ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromo-2-fluorophenyl)methyl]sulfanylacetic acid
  • 4-Bromo-2-fluorobiphenyl
  • 2-[(4-Bromo-2-fluorophenoxy)methyl]oxirane

Uniqueness

2-[(4-Bromo-2-fluorophenyl)methyl]oxirane is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The oxirane ring adds further versatility, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methyl]oxirane

InChI

InChI=1S/C9H8BrFO/c10-7-2-1-6(9(11)4-7)3-8-5-12-8/h1-2,4,8H,3,5H2

InChI Key

FBVHXMLAVOTGOT-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=C(C=C(C=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.